2-アミノジフェニルアミン

概要

説明

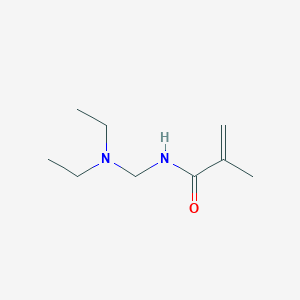

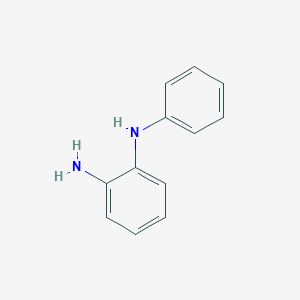

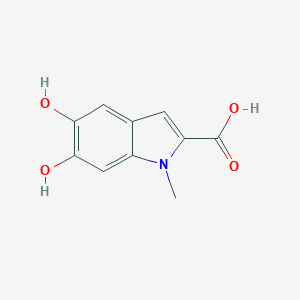

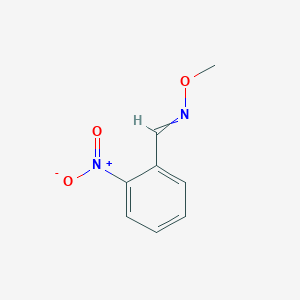

2-Aminodiphenylamine, also known as 2-ADPA, is an organic compound belonging to the class of aminophenols. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. 2-ADPA is also used in the production of azo dyes and other compounds used in the textile industry. In addition, 2-ADPA has been studied for its potential applications in biochemistry and medicine.

科学的研究の応用

ドーパミンの検出

2-アミノジフェニルアミン (2ADPA) は、尿酸 (UA) 中のドーパミン (DA) の検出に使用されてきました。この目的のために、銀ナノ粒子ドープ2-アミノジフェニルアミン (AgNPs-2ADPA) 電極が開発されました。 組み込まれた電極は、DAの電気化学的酸化に対して優れた電気触媒性能を示しました .

直接メタノール燃料電池への応用

2-アミノジフェニルアミンは、直接メタノール燃料電池への応用において、酸化グラフェン-パラジウム担持触媒と共に使用されてきました。 酸化グラフェンを担体として、2-アミノジフェニルアミン (2ADPA) を用いたPdナノ粒子 (Pd(0)) の合成が初めて報告されました .

オット燃料II成分の除去

燃料電池での使用に加えて、2-アミノジフェニルアミンはオット燃料II成分の除去にも使用されてきました。 これは、酸化グラフェンで富化されたPd(0)-2ADPAを組み込むことで達成されました .

超分子ナノバルブの設計

β-CDと2-アミノジフェニルアミン (ADPA) のプロトタイプ形態との間の錯形成が調べられました。 これは、メソポーラスシリカ粒子の外表面に超分子ナノバルブを設計するためのさらなる応用の実現可能性を確認するために実施されました .

Safety and Hazards

将来の方向性

The use of 2-Aminodiphenylamine in the detection of dopamine (DA) with uric acid interference has been explored . This method offers a facile route with extraordinary sensitivity, selectivity, and strength for the voltammetric detection of DA, even in the presence of UA and ascorbic acid (AA) as interferents, that can be employed for pharmaceutical and biological specimens .

作用機序

Target of Action

It is known that amines, in general, can interact with various biological targets such as enzymes, receptors, and ion channels

Mode of Action

It is known that amines can interact with their targets through various mechanisms, including modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .

Pharmacokinetics

It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .

生化学分析

Biochemical Properties

2-Aminodiphenylamine has been found to interact with various biomolecules. For instance, it has been used in the synthesis of N-Phenyl-o-phenylenediamine

Cellular Effects

It has been used in the detection of dopamine (DA) in the presence of uric acid (UA) utilizing a silver nanoparticle-doped 2-aminodiphenylamine (AgNPs-2ADPA) electrode . This suggests that 2-Aminodiphenylamine may have some influence on cellular function, particularly in relation to neurotransmitter detection and signaling pathways.

Molecular Mechanism

It is known to participate in chemical reactions, such as the synthesis of N-Phenyl-o-phenylenediamine

Temporal Effects in Laboratory Settings

It is recommended to be stored at room temperature in a cool, dark place, and under inert gas This suggests that it may be sensitive to light and air exposure

特性

IUPAC Name |

2-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCPRRWCTNLGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049315 | |

| Record name | 2-Aminodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

534-85-0 | |

| Record name | N-Phenyl-o-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediamine, N1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINODIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X60K1Y26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2-Aminodiphenylamine has the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol. Key spectroscopic data includes:

A: [, ] The position of the amino group significantly influences the oxidative polymerization mechanism. In 2-aminodiphenylamine, the primary coupling mode during polymerization is N-C5, leading to branched oligomers and the formation of phenazine structural units. [] This contrasts with 4-aminodiphenylamine, where N-C10 coupling predominates, resulting in primarily linear oligomers. []

A: [] Yes, 2-aminodiphenylamine can undergo electrochemical copolymerization with aniline in acidic aqueous solutions. [] The resulting copolymer exhibits distinct electrochemical characteristics compared to both polyaniline and poly(2-aminodiphenylamine). [] Spectroelectrochemical studies reveal a characteristic peak at 520 nm, absent in polyaniline spectra, further supporting copolymer formation with a unique structure. []

A: [, ] 2-Aminodiphenylamine serves as a crucial precursor to phenazine dyes. [, ] Oxidation of 2-aminodiphenylamine hydrochloride with ferric chloride (FeCl3) followed by heating with aniline leads to the formation of 9-phenyl-3-anilinophenazone-2-anil, a red dye. [] This suggests 2-aminodiphenylamine is a key intermediate in the synthesis of various phenazine-based dyes.

A: [, , ] Yes, 2-aminodiphenylamine can be utilized in various organic transformations. For example, its anodic oxidation in the presence of sulfinic acids leads to regioselective sulfonylation, yielding 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. [, ] Additionally, reacting 2-aminodiphenylamine with trialkyl phosphites results in the formation of 1,3-dihydro-1,3,2-diazaphosphole 2-oxides through a reductive cyclization mechanism. []

A: [, ] Yes, computational studies using semi-empirical methods like AM1 and MNDO-PM3, often combined with molecular mechanics (MM2) and solvation models, have been applied to understand the oxidative polymerization mechanism of 2-aminodiphenylamine. [] These studies provide insights into the reactivity of different intermediates and the influence of protonation on the reaction pathway. []

A: [, ] Research indicates that incorporating silver nanoparticles into a 2-aminodiphenylamine polymeric matrix (AgNPs-2ADPA) creates a material with potential for electrochemical sensing applications. [, ] This composite demonstrates promising electrocatalytic activity towards dopamine oxidation, even in the presence of interferents like uric acid. []

A: [, ] Yes, anaerobic microbial communities can mediate the transformation of 2-aminodiphenylamine and its nitro-substituted derivatives. For example, sulfate-reducing bacteria can cometabolically reduce nitrodiphenylamines to their corresponding aminodiphenylamines. [] Further degradation leads to the formation of aniline, methylaniline, and heterocyclic condensation products like phenazines and acridines. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)